Cas no 96145-98-1 (5-Hydroxy-1-phenyl-3-trifluoromethylpyrazole)

5-Hydroxy-1-phenyl-3-trifluoromethylpyrazole structure
96145-98-1 structure
Nome del prodotto:5-Hydroxy-1-phenyl-3-trifluoromethylpyrazole
Numero CAS:96145-98-1
MF:C10H7F3N2O
MW:228.170592546463
CID:61828
PubChem ID:892717

5-Hydroxy-1-phenyl-3-trifluoromethylpyrazole Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol
    • 5-Hydroxy-1-phenyl-3-trifluoromethylpyrazole
    • 1-phenyl-3-trifluoromethyl-5-hydroxypyrazole
    • 2-Phenyl-5-trifluoro
    • 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol
    • 5-Hydroxy-1-phenyl-3-(trifluoromethyl)-1H-pyrazole
    • 1-phenyl-3-[trifluoromethyl]-1h-pyrazol-5-ol
    • 2-phenyl-5-(trifluoromethyl)pyrazol-3-ol
    • Maybridge1_004315
    • 1H-Pyrazol-5-ol, 1-phenyl-3-(trifluoromethyl)-
    • HMS553M05
    • PSQCMVQGPMFFCX-UHFFFAOYSA-N
    • CGMKIOXMUMZDAP-UHFFFAOYSA-N
    • HMS1590E01
    • STK
    • 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (ACI)
    • 1-Phenyl-3-trifluoromethyl-1H-pyrazol-5-ol
    • Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol
    • SCHEMBL537395
    • 96145-98-1
    • CS-10775
    • SR-01000253389-1
    • EN300-229754
    • 1-phenyl-3-trifluoromethyl-5-pyrazolone
    • MFCD03714773
    • 1-phenyl-3-trifluoromethylpyrazol-5-one
    • AKOS000310728
    • 781-93-1
    • SR-01000636391-1
    • SCHEMBL486072
    • SR-01000253389
    • 2-phenyl-5-(trifluoromethyl)-2,3-dihydro-1H-pyrazol-3-one
    • 1H-Pyrazol-5-ol,1-phenyl-3-(trifluoromethyl)-
    • 2-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-one
    • AC-26699
    • CS-0040063
    • 2-phenyl-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one
    • BBL039000
    • STK312844
    • NS00016418
    • CCG-46714
    • DTXSID60358397
    • MDL: P188887
    • Inchi: 1S/C10H7F3N2O/c11-10(12,13)8-6-9(16)15(14-8)7-4-2-1-3-5-7/h1-6,16H
    • Chiave InChI: CGMKIOXMUMZDAP-UHFFFAOYSA-N
    • Sorrisi: FC(C1C=C(O)N(C2C=CC=CC=2)N=1)(F)F

Proprietà calcolate

  • Massa esatta: 228.05100
  • Massa monoisotopica: 228.05104734g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 16
  • Conta legami ruotabili: 1
  • Complessità: 319
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Superficie polare topologica: 32.299
  • XLogP3: 2.4
  • Conta Tautomer: 3

Proprietà sperimentali

  • Densità: 1.39
  • Punto di ebollizione: 318.4°C at 760 mmHg
  • Punto di infiammabilità: 146.4°C
  • Indice di rifrazione: 1.543
  • PSA: 38.05000
  • LogP: 2.59670

5-Hydroxy-1-phenyl-3-trifluoromethylpyrazole Informazioni sulla sicurezza

5-Hydroxy-1-phenyl-3-trifluoromethylpyrazole Dati doganali

  • CODICE SA:2933199090
  • Dati doganali:

    Codice doganale cinese:

    2933199090

    Panoramica:

    2933199090. altri composti ad anelli pirazolici non fusi strutturalmente. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

    Riassunto:

    2933199090. altri composti contenenti nella struttura un anello pirazolo non condensato (idrogenato o no). IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

5-Hydroxy-1-phenyl-3-trifluoromethylpyrazole Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
eNovation Chemicals LLC
Y1211614-25g
2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol
96145-98-1 95%
25g
$470 2024-07-23
abcr
AB302131-1 g
2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol, 95%; .
96145-98-1 95%
1g
€99.60 2022-03-03
Fluorochem
025315-1g
2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol
96145-98-1 95%
1g
£30.00 2022-03-01
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P86730-250mg
1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol
96145-98-1
250mg
¥76.0 2021-09-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P86730-1g
1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol
96145-98-1
1g
¥196.0 2021-09-04
abcr
AB302131-10 g
2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol, 95%; .
96145-98-1 95%
10g
€391.70 2022-03-03
Chemenu
CM101475-10g
1H-Pyrazol-5-ol,1-phenyl-3-(trifluoromethyl)-
96145-98-1 95%+
10g
$286 2024-07-18
Chemenu
CM101475-10g
1H-Pyrazol-5-ol,1-phenyl-3-(trifluoromethyl)-
96145-98-1 95+%
10g
$276 2021-08-06
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
P841426-1g
2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol
96145-98-1 95%
1g
216.00 2021-05-17
Chemenu
CM101475-25g
1H-Pyrazol-5-ol,1-phenyl-3-(trifluoromethyl)-
96145-98-1 95+%
25g
$639 2021-08-06

5-Hydroxy-1-phenyl-3-trifluoromethylpyrazole Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Solvents: Ethanol ;  12 h, reflux
Riferimento
Preparation of diazirine photo-clicked tags as small molecule labels for elucidation of small molecule-protein and protein-protein interactions
, World Intellectual Property Organization, , ,

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Ethanol ;  50 °C; 24 h, reflux
Riferimento
Preparation of pyrrazole derivatives as neuroprotective agents
, China, , ,

Metodo di produzione 3

Condizioni di reazione
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Ethanol ;  24 h, reflux
Riferimento
Synthesis, electrochemical, photophysical, and electroluminescent properties of organic dyes containing pyrazolo[3, 4-b]quinoline chromophore
Wan, Wen; Wang, Huibin; Lin, Hong; Wang, Jing; Jiang, Yuansong; et al, Dyes and Pigments, 2015, 121, 138-146

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Ethanol
Riferimento
Reaction of polyfluorinated copper(II) β-diketonates and β-keto esterates with hydrazines
Kondrat'ev, P. N.; Skryabina, Z. E.; Saloutin, V. I.; Pashkevich, K. I.; Klyuev, N. A.; et al, Izvestiya Akademii Nauk SSSR, 1990, (3), 640-5

Metodo di produzione 5

Condizioni di reazione
1.1 Solvents: Ethanol ;  25 - 30 °C; 8 h, reflux; reflux → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  1 h, pH 7, rt
Riferimento
Synthesis of Isoxazole, 1, 2, 4-Oxadiazole and (1H-Pyrazol-4-yl)-methanone Oxime Derivatives from N-Hydroxy-1H-pyrazole-4-carbimidoyl Chloride and their Biological Activity
Sangepu, Bhavanarushi; Gandu, Bharath; Anupoju, Gangagnirao; Jetti, Vatsalarani, Journal of Heterocyclic Chemistry, 2016, 53(3), 754-761

Metodo di produzione 6

Condizioni di reazione
Riferimento
Synthesis and biological evaluation of polyfluoroalkylated antipyrines and their isomeric O-methylpyrazoles
Agafonova, Natalya; Shchegolkov, Evgeny; Burgart, Yanina; Saloutin, Victor; Trefilova, Alexandra; et al, Medicinal Chemistry (Sharjah, 2019, 15(5), 521-536

Metodo di produzione 7

Condizioni di reazione
1.1 Solvents: Acetic acid ;  3 - 4 h, reflux
Riferimento
New one-pot synthesis of 4-hydroxyimino-5-polyfluoroalkylpyrazol-3-ones, their structure and biological activity
Burgart, Yanina V.; Agafonova, Natalya A.; Shchegolkov, Evgeny V.; Maslova, Vera V.; Triandafilova, Galina A.; et al, Chemistry of Heterocyclic Compounds (New York, 2019, 55(1), 52-59

Metodo di produzione 8

Condizioni di reazione
1.1 Catalysts: Hydrochloric acid Solvents: Ethanol ;  8 - 12 h, reflux
Riferimento
Design, an efficient ecofriendly synthesis of spirooxindole derivatives and their anticancer activity supported by molecular docking studies
Erugu, Yakaiah; Sangepu, Bhavanarushi; Varre, Kanakaiah; Pamanji, Rajesh; Bomma, Yashwanth; et al, World Journal of Pharmacy and Pharmaceutical Sciences, 2014, 3(8), 1895-1914

Metodo di produzione 9

Condizioni di reazione
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ;  4 - 5 h, reflux
Riferimento
Synthesis and biological activities of new 5-(4-methylthio)-pyrazole-phosphates
Mao, Chun-hui; Lu, Yan-fen; Huang, Ming-zhi; Huang, Lu; Chen, Can; et al, Hecheng Huaxue, 2002, 10(2), 167-169

Metodo di produzione 10

Condizioni di reazione
1.1 Solvents: Ethanol ;  8 h, rt → 90 °C
Riferimento
Preparation of 4-substituted quinoline derivative and its application as pesticides
, China, , ,

Metodo di produzione 11

Condizioni di reazione
1.1 Catalysts: Hydrochloric acid Solvents: Ethanol ,  Water
Riferimento
Synthesis and antibacterial activity of 4,4'-(aryl or alkylmethylene)-bis(1H-pyrazol-5-ol) derivatives
Bhavanarushi, S.; Kanakaiah, V.; Bharath, Gandu; Gangagnirao, A.; Vatsala Rani, J., Medicinal Chemistry Research, 2014, 23(1), 158-167

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Ethanol ;  3 - 4 h, reflux
Riferimento
Regiocontrolled N-, O- and C-methylation of 1-phenyl-3-polyfluoroalkyl-1H-pyrazol-5-ols
Nemytova, N. A.; Shchegol'kov, E. V.; Burgart, Ya. V.; Slepukhin, P. A.; Borisevich, S. S.; et al, Journal of Fluorine Chemistry, 2018, 206, 72-81

Metodo di produzione 13

Condizioni di reazione
1.1 Solvents: Methanol ;  6 h, rt → reflux
Riferimento
Discovery of novel danshensu derivatives bearing pyrazolone moiety as potential anti-ischemic stroke agents with antioxidant activity
Li, Yi; Luo, Yunchun; Wang, Jing; Shi, Hao; Liao, Jun; et al, Bioorganic Chemistry, 2023, 131,

Metodo di produzione 14

Condizioni di reazione
1.1 Solvents: Ethanol ;  12 h, reflux; reflux → 24 °C
Riferimento
Small Molecule Interactome Mapping by Photoaffinity Labeling Reveals Binding Site Hotspots for the NSAIDs
Gao, Jinxu; Mfuh, Adelphe; Amako, Yuka; Woo, Christina M., Journal of the American Chemical Society, 2018, 140(12), 4259-4268

Metodo di produzione 15

Condizioni di reazione
1.1 Catalysts: Acetic acid ;  overnight, 110 °C
Riferimento
Structure-activity relationships in a new class of non-substrate-like covalent inhibitors of the bacterial glycosyltransferase LgtC
Xu, Yong; Cuccui, Jon; Denman, Carmen; Maharjan, Tripty; Wren, Brendan W.; et al, Bioorganic & Medicinal Chemistry, 2018, 26(11), 2973-2983

Metodo di produzione 16

Condizioni di reazione
1.1 rt; 1 - 15 min
Riferimento
Microwave versus ultrasound assisted synthesis of some new heterocycles based on pyrazolone moiety
Al-Mutairi, Aamal A.; El-Baih, Fatma E. M.; Al-Hazimi, Hassan M., Journal of Saudi Chemical Society, 2010, 14(3), 287-299

Metodo di produzione 17

Condizioni di reazione
1.1 Solvents: Ethanol ;  25 - 30 °C; 8 h, reflux; reflux → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  1 h, pH 7, rt
Riferimento
Synthesis and antimicrobial activity of 2-(1H-pyrazol-4-yl)-1H-benzo[d]imidazole derivatives
Bhavanarushi, S.; Gandu, Bharath; Gangagnirao, A.; Vatsala, Rani J., World Journal of Pharmacy and Pharmaceutical Sciences, 2014, 3(8), 2065-2079

Metodo di produzione 18

Condizioni di reazione
1.1 Solvents: Ethanol ;  8 h, reflux; reflux → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 7 - 8
1.3 Solvents: Water ;  1 h, rt
Riferimento
F(1H-Pyrazol-4-yl)methylene-Hydrazide derivatives: Synthesis and antimicrobial activity
Bhavanarushi, Sangepu; Luo, Zhi-Bin ; Bharath, Gandu; Rani, JettiVatsala; Khan, Imran; et al, Journal of Heterocyclic Chemistry, 2020, 57(2), 751-760

Metodo di produzione 19

Condizioni di reazione
1.1 Catalysts: Tosyl chloride Solvents: Methanol ;  3 - 4 h, reflux
Riferimento
Synthesis and fungicidal activity of methyl N-methoxy-N-[2-(3-trifluoromethyl-1-substituted pyrazole-5-yloxymethylene)] phenylcarbamates
Liu, Weidong; Li, Jiangsheng; Li, Zhongying; Wang, Xiaoguang; Gao, Bida, Nongyaoxue Xuebao, 2004, 6(1), 17-21

5-Hydroxy-1-phenyl-3-trifluoromethylpyrazole Raw materials

5-Hydroxy-1-phenyl-3-trifluoromethylpyrazole Preparation Products

5-Hydroxy-1-phenyl-3-trifluoromethylpyrazole Letteratura correlata

Fornitori consigliati
Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taizhou Jiayin Chemical Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd